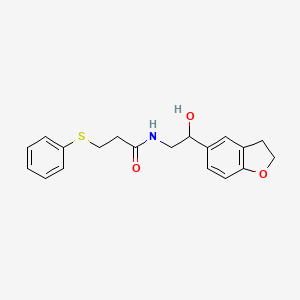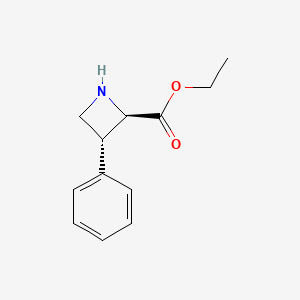![molecular formula C17H16N2O3S2 B2712495 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896341-93-8](/img/structure/B2712495.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, making it an attractive target for the treatment of B-cell malignancies.
Scientific Research Applications
Heterocyclic Synthesis
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylsulfonyl)benzamide serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used to synthesize derivatives including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine. These compounds are synthesized through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, demonstrating the versatility of this chemical in creating a wide range of heterocyclic derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitumor Activities
Research has shown that derivatives of this compound exhibit significant antitumor activities. These derivatives have been synthesized and tested against various human cancer cell lines, including breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). The synthetic pathways often involve one-pot reactions under mild conditions, leading to the production of compounds with high inhibitory effects on cancer cell proliferation (Shams, Mohareb, Helal, & Mahmoud, 2010).
Antimicrobial Activities
Compounds derived from this compound have also been explored for their antimicrobial properties. Novel thienopyrimidines and triazolothienopyrimidines, synthesized from this chemical, were tested against various microorganisms, demonstrating significant antimicrobial activity. The proclivity of these compounds towards one-carbon donor reagents highlights their potential in developing new antimicrobial agents (Mahmoud, El-Azm, Ali, & Ali, 2015).
Mechanism of Action
Target of Action
The primary targets of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide are the Mitogen-activated protein kinase 10 (JNK2) and JNK3 . These kinases are part of the larger MAPK family, which plays a crucial role in cellular signaling processes .
Mode of Action
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide interacts with its targets, JNK2 and JNK3, by inhibiting their activity . The 3-cyano substituent of the compound forms an H-bond acceptor interaction with the hinge region of the ATP-binding site of JNK3 . This unique binding mode is revealed through X-ray crystallography .
Biochemical Pathways
The inhibition of JNK2 and JNK3 by N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide affects the MAPK signaling pathway
Result of Action
The molecular and cellular effects of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methanesulfonylbenzamide’s action are primarily the inhibition of JNK2 and JNK3 .
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-24(21,22)12-8-6-11(7-9-12)16(20)19-17-14(10-18)13-4-2-3-5-15(13)23-17/h6-9H,2-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULNQJWKDAWGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

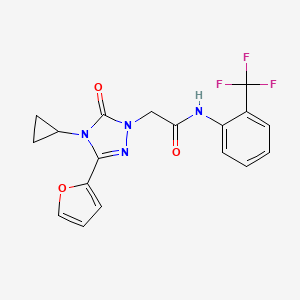
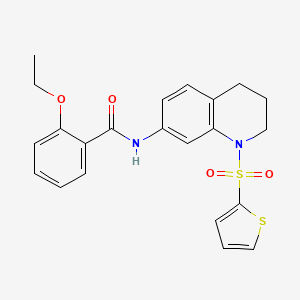
![2-chloro-N-[2-(diethylamino)ethyl]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B2712415.png)
![N-(4-{[(4-methylphenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2712416.png)
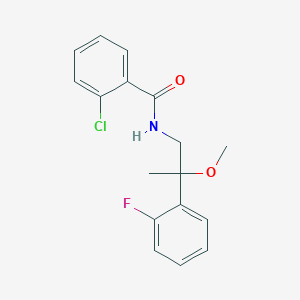
![2-[2-(2-chlorobenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2712422.png)
![2-Chloro-N-[4-(3,4-dichloro-phenyl)-thiazol-2-yl]-2-phenyl-acetamide](/img/structure/B2712423.png)
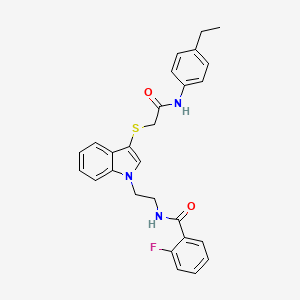
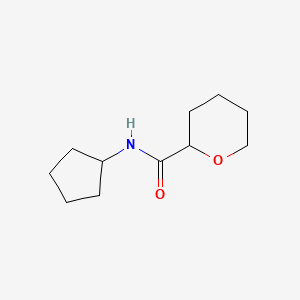
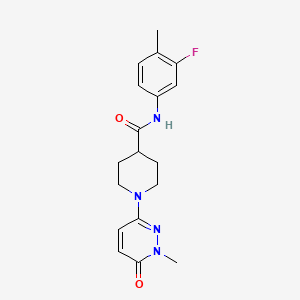
![N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2712429.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2712432.png)
